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Abstract
The chemical synthesis of ribonucleic acid (RNA) stands as a cornerstone of modern molecular

biology and therapeutic development, enabling advancements from fundamental research to

the creation of mRNA vaccines and RNAi therapeutics. However, the path to efficient RNA

synthesis was fraught with challenges, primarily stemming from the inherent instability of RNA

and the presence of the reactive 2'-hydroxyl group on the ribose sugar. This guide provides an

in-depth exploration of the discovery and evolution of ribonucleoside protecting groups, the

chemical shields that made automated RNA synthesis possible. We will examine the pioneering

work, the key chemical innovations, and the strategic thinking that transformed a formidable

chemical challenge into a routine and indispensable technology.

Introduction: The 2'-Hydroxyl Conundrum
The journey to synthesize RNA chemically is a story of overcoming a fundamental obstacle: the

2'-hydroxyl group of the ribose sugar. Unlike deoxyribonucleic acid (DNA), which lacks this

group, the 2'-OH in RNA is a reactive nucleophile. During synthesis, this group can attack the

adjacent phosphodiester linkage, leading to chain cleavage or isomerization to a non-natural

2',5'-phosphodiester bond.[1][2] This inherent reactivity meant that before any successful

synthesis could be achieved, the 2'-hydroxyl, along with other reactive sites on the

ribonucleoside, had to be temporarily masked or "protected."
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A protecting group is a chemical moiety that is introduced into a molecule to block a reactive

functional group from participating in a subsequent reaction.[3] For RNA synthesis, an ideal

protecting group strategy must be orthogonal, meaning each class of protecting groups can be

removed under specific conditions without affecting the others.[4][5] This allows for the precise,

sequential construction of the RNA chain. The core challenge, therefore, was to develop a set

of compatible protecting groups for the 5'-hydroxyl, the 3'-hydroxyl (as part of the coupling

chemistry), the exocyclic amines of the nucleobases, and, most critically, the 2'-hydroxyl.

Chapter 1: The Pioneers - Laying the Chemical
Foundation
The early efforts in nucleic acid synthesis were championed by Har Gobind Khorana, whose

work in the 1960s on deciphering the genetic code was deeply intertwined with the chemical

synthesis of defined DNA and RNA sequences.[6][7][8][9] Khorana’s group pioneered the

phosphodiester and later the phosphotriester methods, which, while laborious, demonstrated

that chemical synthesis of oligonucleotides was possible.[10] These early methods laid the

conceptual groundwork for protecting group strategies and highlighted the critical need for

more robust and efficient chemistries. Khorana's synthesis of a functional gene in the 1970s

was a landmark achievement that underscored the power of chemical synthesis in biology.[6][7]

Chapter 2: Guarding the Chain Ends - The 5' and 3'
Positions
The development of solid-phase synthesis by Robert Letsinger was a major leap forward,

anchoring the growing oligonucleotide chain to a solid support.[10] This approach streamlined

the process by simplifying the purification at each step.

The 5'-Hydroxyl Protector: Dimethoxytrityl (DMT)

A crucial innovation for solid-phase synthesis was the adoption of the acid-labile 4,4'-

dimethoxytrityl (DMT) group for the protection of the 5'-hydroxyl. The DMT group is bulky and

lipophilic, which aids in the solubility of the nucleoside monomers in organic solvents.[11] Most

importantly, it can be removed quickly and efficiently with a mild acid, such as dichloroacetic

acid (DCA), at the beginning of each synthesis cycle.[12] The release of the bright orange
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dimethoxytrityl cation provides a real-time spectrophotometric method to monitor the coupling

efficiency of each step, a feature that proved invaluable for the automation of synthesis.[12]

The 3'-Linkage: The Phosphoramidite Revolution

The second major breakthrough came from the laboratory of Marvin Caruthers in the early

1980s with the development of phosphoramidite chemistry.[10][13][14][15] This method utilizes

nucleoside phosphoramidites, which are stable P(III) compounds that can be rapidly activated

by a weak acid, such as tetrazole, to couple with the 5'-hydroxyl of the growing chain.[16][17]

This reaction is extremely efficient, with coupling times reduced to minutes and yields

approaching 100%.[14][16] Following coupling, the unstable phosphite triester is oxidized to the

stable P(V) phosphate triester. This chemistry, combined with the DMT group and solid-phase

techniques, became the gold standard for DNA synthesis and set the stage for tackling the

more complex challenge of RNA.[10][15]

Solid-Phase Synthesis Cycle (Phosphoramidite Method)

1. Detritylation
(DMT Removal)

2. Coupling
(Activated Phosphoramidite)

Exposes 5'-OH

3. Capping
(Unreacted 5'-OH)

Chain Elongation

4. Oxidation
(P(III) to P(V))

Blocks Failures

Stabilizes Linkage
Ready for next cycle
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Fig. 1: The four-step cycle of phosphoramidite solid-phase synthesis.

Chapter 3: The Crux of the Problem - Taming the 2'-
Hydroxyl Group
With robust methods for the 5' and 3' ends established, the primary obstacle to efficient RNA

synthesis remained the protection of the 2'-hydroxyl group. An ideal 2'-OH protecting group

must satisfy several stringent criteria:

It must be introduced regioselectively onto the 2'-position.

It must be stable to the acidic conditions of DMT removal and the basic conditions used for

nucleobase deprotection.

It must not be so bulky that it sterically hinders the phosphoramidite coupling reaction.[2]

It must be removable at the end of the synthesis under mild conditions that do not cause

cleavage or isomerization of the phosphodiester backbone.[2][12]

Early attempts utilized groups like tetrahydropyranyl (THP), but these proved too unstable to

the repeated acid treatments required for detritylation.[12][18]

The Silyl Ether Breakthrough: TBDMS

The definitive breakthrough came from the work of Kelvin Ogilvie and his colleagues, who

introduced the tert-butyldimethylsilyl (TBDMS or TBS) group.[12][19] The TBDMS group is an

alkylsilyl ether that exhibits excellent stability to both the acidic and basic conditions used

during the synthesis cycle.[12] Crucially, it can be cleanly removed at the end of the synthesis

using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) or triethylamine

trihydrofluoride (Et₃N·3HF), which does not harm the delicate RNA molecule.[2][20]

The adoption of 2'-O-TBDMS protection became the first widely successful and commercially

viable strategy for automated RNA synthesis.[2][12] However, it was not without its challenges.

The introduction of the TBDMS group is not perfectly regioselective, yielding a mixture of 2'-

and 3'-protected isomers that require careful chromatographic separation.[2] Additionally, the
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bulkiness of the TBDMS group can slightly reduce coupling efficiencies compared to DNA

synthesis.[2][21]

Second-Generation 2'-OH Protection

To address the limitations of TBDMS, further research led to the development of second-

generation protecting groups.

TOM (Triisopropylsilyloxymethyl): This group, structurally related to TBDMS, incorporates an

acetal linker between the ribose 2'-oxygen and the silyl group.[2][22] This spacer reduces

steric hindrance during coupling, allowing for faster reaction times and higher efficiencies,

making the synthesis of longer RNA molecules more feasible.[21][22]

ACE (Bis(2-acetoxyethoxy)methyl): The ACE orthoester group offers a different deprotection

strategy.[20] It is stable during synthesis but can be removed under mildly acidic conditions

after the standard basic deprotection steps.[2][20] A significant advantage of the ACE

strategy is that the RNA can be purified with the 2'-protecting groups still attached, rendering

it resistant to RNase degradation during handling and storage.[2][20]

Protecting
Group

Abbreviation
Deprotection
Condition

Key
Advantages

Key
Disadvantages

tert-

Butyldimethylsilyl
TBDMS / TBS

Fluoride ion

(TBAF)

Robust, well-

established,

stable to

acid/base

Steric hindrance,

isomeric

mixtures during

prep

(Triisopropylsilyl)

oxy]methyl
TOM

Fluoride ion

(TBAF)

Reduced steric

hindrance, faster

coupling

Compatible with

TBDMS

chemistry

Bis(2-

acetoxyethoxy)m

ethyl

ACE
Mildly acidic (pH

3.8)

RNA can be

purified while

protected

(RNase

resistant)

Requires

different 5'-

protection (silyl

ethers)

Table 1: Comparison of common 2'-Hydroxyl protecting groups.
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Chapter 4: An Orthogonal System - Integrating All
Protective Measures
The power of modern RNA synthesis lies in the successful integration of multiple, orthogonal

protecting groups. A typical, fully protected ribonucleoside phosphoramidite ready for synthesis

carries:

An acid-labile DMT group at the 5'-position.

A fluoride-labile TBDMS or TOM group at the 2'-position.

Base-labile acyl groups (e.g., benzoyl for Adenine and Cytosine, isobutyryl for Guanine) on

the exocyclic amines of the nucleobases.[23]

A base-labile cyanoethyl group protecting the phosphorus of the 3'-phosphoramidite.

This orthogonal strategy allows for a precisely controlled sequence of deprotection events after

the chain has been assembled on the solid support.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://deepblue.lib.umich.edu/bitstream/handle/2027.42/153262/cpnc0200.pdf?sequence=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cleavage & Base Deprotection
(Ammonia or Methylamine)

2. 2'-OH Deprotection
(Fluoride Source, e.g., TBAF)

Frees RNA from support

3. Desalting/Purification

Removes TBDMS/TOM groups

Native RNA Oligonucleotide

Yields final product

Fully Protected RNA
on Solid Support

Removes base (Bz, Ac, iBu)
& phosphate (CN-Et) groups

Click to download full resolution via product page

Fig. 2: Post-synthesis orthogonal deprotection workflow.

Exemplary Protocol: Deprotection of a TBDMS-
Protected Oligoribonucleotide
This protocol is illustrative and should be adapted based on specific sequences and scales.

Cleavage and Base Deprotection:

The solid support containing the synthesized RNA is transferred to a vial.
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A solution of concentrated ammonium hydroxide/ethanol (3:1 v/v) is added.

The vial is sealed and heated at 55 °C for 12-16 hours. This step cleaves the ester linkage

holding the RNA to the support and removes the acyl protecting groups from the

nucleobases and the cyanoethyl groups from the phosphates.

After cooling, the supernatant containing the 2'-protected RNA is collected and lyophilized.

2'-Hydroxyl (TBDMS) Deprotection:

The dried pellet is resuspended in a solution of 1 M tetrabutylammonium fluoride (TBAF)

in tetrahydrofuran (THF).

The reaction is incubated at room temperature for 12-24 hours.

The reaction is quenched by the addition of an appropriate buffer (e.g., triethylammonium

acetate).

Purification:

The crude, fully deprotected RNA is desalted using size-exclusion chromatography (e.g., a

Sephadex column).

Final purification to isolate the full-length product from failure sequences is typically

performed by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance

liquid chromatography (HPLC).

Conclusion and Future Outlook
The history of ribonucleoside protecting groups is a testament to the power of synthetic organic

chemistry to solve complex biological challenges. The development of an orthogonal system,

particularly the taming of the 2'-hydroxyl group with silyl ethers, transformed RNA synthesis

from a specialized art into a widespread, automated technology. This has had a profound

impact, enabling the study of RNA structure and function, the development of RNA interference

(RNAi) tools, and the recent, rapid creation of life-saving mRNA vaccines.

While current methods are robust, the field continues to evolve. Challenges remain, particularly

in the cost-effective, large-scale synthesis of very long RNAs (>100 nucleotides).[1][24] Future
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innovations may involve novel protecting groups that allow for even milder deprotection

conditions, the development of enzymatic or chemo-enzymatic synthesis methods, and

improved liquid-phase synthesis strategies to overcome the batch-size limitations of solid-

phase supports.[24] The foundational work on protecting groups will undoubtedly remain the

bedrock upon which these future advancements are built.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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